Cas no 355841-11-1 (Desbutyl Lumefantrine)

Desbutyl Lumefantrine structure
Desbutyl Lumefantrine structure
Product Name:Desbutyl Lumefantrine
Numero CAS:355841-11-1
MF:C26H24Cl3NO
MW:472.833864212036
CID:303144
PubChem ID:9934522
Update Time:2025-08-05

Desbutyl Lumefantrine Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
    • (Z)-Desbutyl Lumefantrine
    • (Z)-Desbutyl Lumefantrine
    • 2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
    • DESBUTYL LUMEFANTRINE
    • Desbutyl-benflumetol
    • AKOS037645608
    • CS-0012431
    • J-015923
    • DTXSID10433027
    • (Z)-2-(Butylamino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
    • 9H-Fluorene-4-methanol, alpha-((butylamino)methyl)-2,7-dichloro-9-((4-chlorophenyl)methylene)-, (9Z)-
    • Desbutyl benflumetol
    • 252990-19-5
    • UNII-07L7O84HGW
    • 2-(BUTYLAMINO)-1-[(9Z)-2,7-DICHLORO-9-[(4-CHLOROPHENYL)METHYLIDENE]FLUOREN-4-YL]ETHANOL
    • desbutyl-lumefantrine
    • 07L7O84HGW
    • Desbutyllumefantrine
    • Desbutylbenflumetol
    • HY-12781
    • AS-6171
    • Q27236316
    • 355841-11-1
    • A-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol;
    • 9H-FLUORENE-4-METHANOL, .ALPHA.-((BUTYLAMINO)METHYL)-2,7-DICHLORO-9-((4-CHLOROPHENYL)METHYLENE)-, (9Z)-
    • 2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol
    • DTXCID50383855
    • G13447
    • DA-69306
    • Desbutyl Lumefantrine
    • Inchi: 1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-
    • Chiave InChI: YLBUTQNEBVPTES-NHDPSOOVSA-N
    • Sorrisi: ClC1C=C2/C(=C\C3C=CC(=CC=3)Cl)/C3C=C(C=CC=3C2=C(C=1)C(CNCCCC)O)Cl

Proprietà calcolate

  • Massa esatta: 471.09200
  • Massa monoisotopica: 471.092347g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 7
  • Complessità: 606
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7
  • Superficie polare topologica: 32.3Ų

Proprietà sperimentali

  • PSA: 32.26000
  • LogP: 8.03010

Desbutyl Lumefantrine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
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eNovation Chemicals LLC
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9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
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9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
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$815 2025-02-21
eNovation Chemicals LLC
Y1253887-1mg
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
355841-11-1 99%
1mg
$290 2025-02-21
1PlusChem
1P00C9JJ-5mg
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
355841-11-1 ≥95%
5mg
$135.00 2024-05-04
1PlusChem
1P00C9JJ-10mg
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
355841-11-1 ≥95%
10mg
$214.00 2024-05-04
1PlusChem
1P00C9JJ-25mg
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
355841-11-1 ≥95%
25mg
$439.00 2024-05-04
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